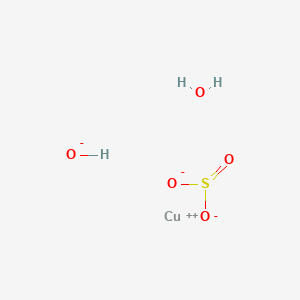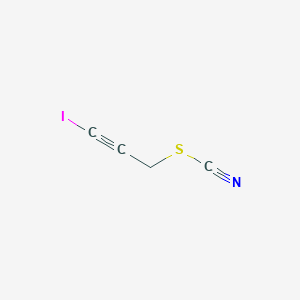
3-Iodoprop-2-yn-1-yl thiocyanate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Iodoprop-2-yn-1-yl thiocyanate: is an organoiodine compound characterized by the presence of an iodine atom attached to a propynyl group, which is further linked to a thiocyanate group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodoprop-2-yn-1-yl thiocyanate typically involves the reaction of propargyl alcohol with iodine and thiocyanate under controlled conditions. One common method includes the following steps:
Propargyl Alcohol to Propargyl Iodide: Propargyl alcohol is reacted with iodine in the presence of a base such as potassium carbonate to form propargyl iodide.
Propargyl Iodide to this compound: The propargyl iodide is then reacted with potassium thiocyanate in an organic solvent like acetone to yield this compound.
Industrial Production Methods:
Analyse Chemischer Reaktionen
Types of Reactions: 3-Iodoprop-2-yn-1-yl thiocyanate can undergo various chemical reactions, including:
Nucleophilic Substitution: The iodine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, altering the oxidation state of the iodine atom.
Cyclization Reactions: The compound can undergo intramolecular cyclization to form heterocyclic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, products can include azides, thiols, or ethers.
Oxidation Products: Iodine can be oxidized to iodate or periodate derivatives.
Cyclization Products: Formation of various heterocyclic compounds, such as iodinated pyrroles or thiophenes.
Wissenschaftliche Forschungsanwendungen
Chemistry: 3-Iodoprop-2-yn-1-yl thiocyanate is used as a building block in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds. It is also employed in the synthesis of complex molecules and natural products.
Biology: In biological research, this compound can be used to modify biomolecules, such as peptides and proteins, through iodination or thiocyanation reactions. This modification can help in studying the structure and function of these biomolecules.
Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its unique structure allows it to interact with biological targets in specific ways, making it a valuable tool in drug discovery and development.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials with specific properties, such as antifungal or antimicrobial agents.
Wirkmechanismus
The mechanism of action of 3-Iodoprop-2-yn-1-yl thiocyanate involves its ability to undergo nucleophilic substitution and cyclization reactions. The iodine atom serves as a leaving group, allowing the compound to react with various nucleophiles. The thiocyanate group can also participate in reactions, forming new bonds and structures. These reactions enable the compound to interact with molecular targets, such as enzymes or receptors, thereby exerting its effects.
Vergleich Mit ähnlichen Verbindungen
3-Iodoprop-2-yn-1-yl butylcarbamate: Used as a preservative and antifungal agent.
3-Iodo-2-propynyl N-butylcarbamate: Known for its use in paints and coatings as a biocide.
Iodopropynyl butylcarbamate: Commonly used in personal care products and cosmetics.
Uniqueness: 3-Iodoprop-2-yn-1-yl thiocyanate is unique due to the presence of the thiocyanate group, which imparts distinct chemical reactivity and potential applications. Unlike its counterparts, which are primarily used as preservatives and biocides, this compound offers broader applications in organic synthesis and medicinal chemistry.
Eigenschaften
CAS-Nummer |
113079-26-8 |
|---|---|
Molekularformel |
C4H2INS |
Molekulargewicht |
223.04 g/mol |
IUPAC-Name |
3-iodoprop-2-ynyl thiocyanate |
InChI |
InChI=1S/C4H2INS/c5-2-1-3-7-4-6/h3H2 |
InChI-Schlüssel |
AKYAKNXFOAIZBO-UHFFFAOYSA-N |
Kanonische SMILES |
C(C#CI)SC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


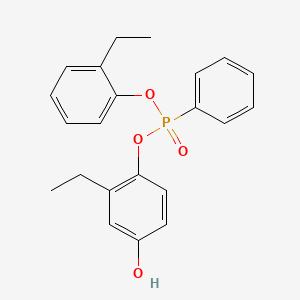
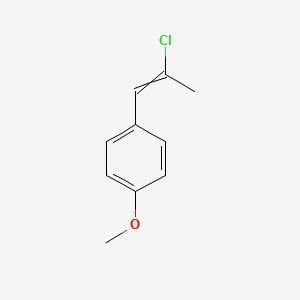
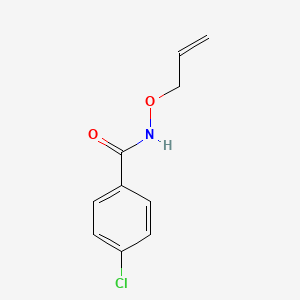
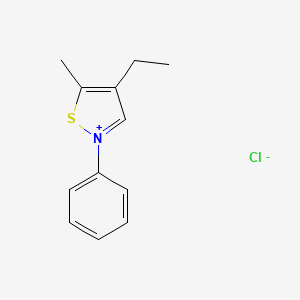
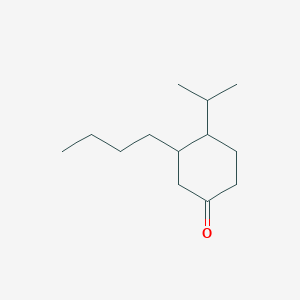
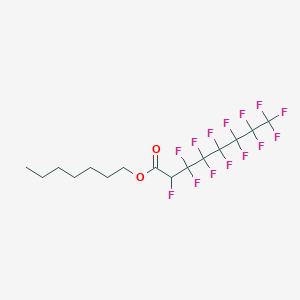
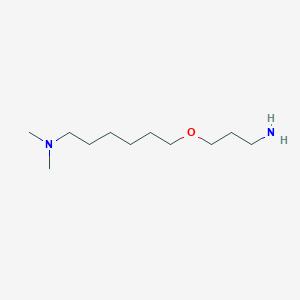
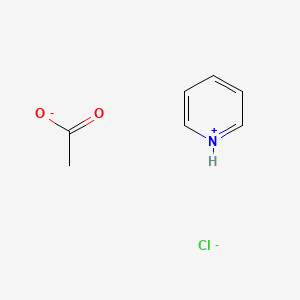
![2H-Cyclobuta[e][1,3]benzodioxol-7(6H)-one](/img/structure/B14301163.png)
![12,12'-[(Phenylmethylene)disulfanediyl]didodecanoic acid](/img/structure/B14301166.png)
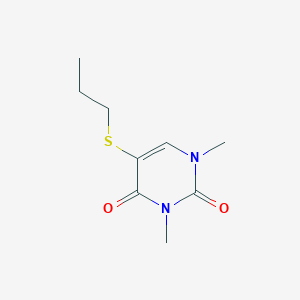
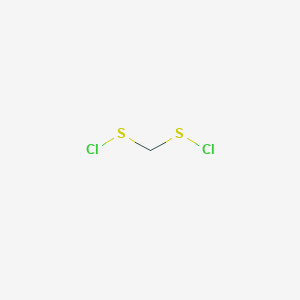
![4-[2-(4-Formylphenyl)ethenyl]benzoyl chloride](/img/structure/B14301196.png)
